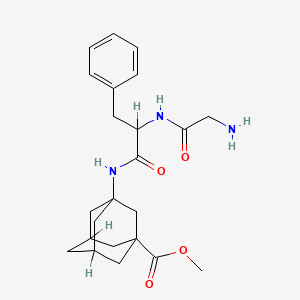
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate is a complex organic compound that features a unique adamantane core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is functionalized with a carboxylate group, followed by the introduction of the aminoacetyl and phenylpropanoyl groups through amide bond formation. Common reagents used in these steps include carboxylic acids, amines, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may offer potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate: shares similarities with other adamantane derivatives, such as amantadine and rimantadine, which are used as antiviral agents.
Other similar compounds: include various amino acid derivatives and peptide mimetics that feature similar functional groups and structural motifs.
Uniqueness
The uniqueness of this compound lies in its combination of the adamantane core with aminoacetyl and phenylpropanoyl groups, which may confer unique biological and chemical properties not found in other compounds.
Propriétés
Numéro CAS |
80110-39-0 |
|---|---|
Formule moléculaire |
C23H31N3O4 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
methyl 3-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]adamantane-1-carboxylate |
InChI |
InChI=1S/C23H31N3O4/c1-30-21(29)22-9-16-7-17(10-22)12-23(11-16,14-22)26-20(28)18(25-19(27)13-24)8-15-5-3-2-4-6-15/h2-6,16-18H,7-14,24H2,1H3,(H,25,27)(H,26,28) |
Clé InChI |
YQNDVKPSYXMQOJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


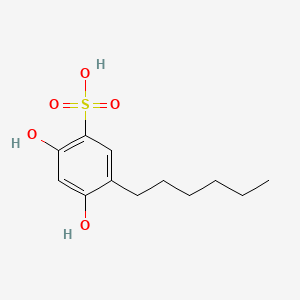
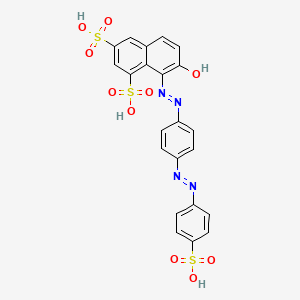


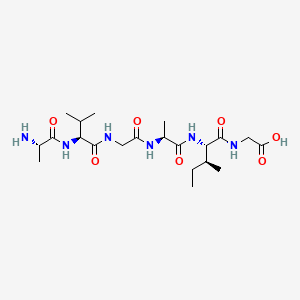
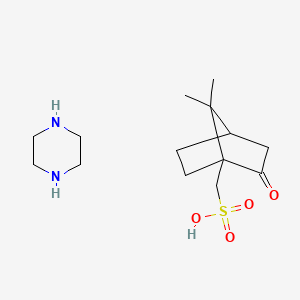
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)

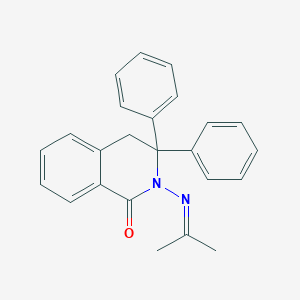

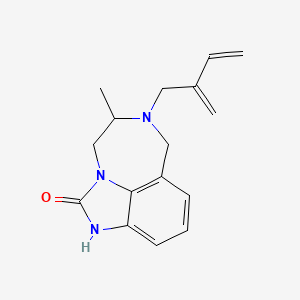
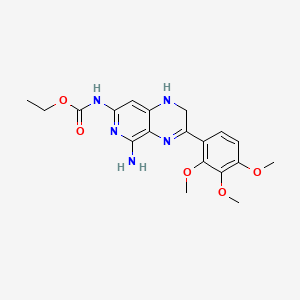
![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)

